REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:14](OCC)(OCC)(OCC)[CH2:15][CH3:16]>>[Cl:1][C:2]1[C:11]2[N:10]([C:14]([CH2:15][CH3:16])=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2
|
Name
|
|
Quantity
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4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1NN
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the white precipitate was collected by filtration
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Type
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WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
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Details
|
to give 4.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |